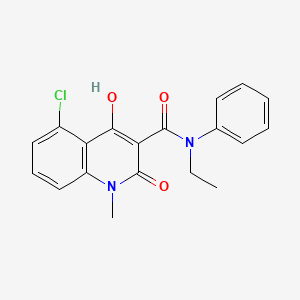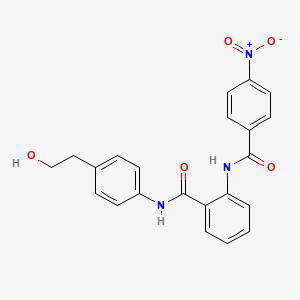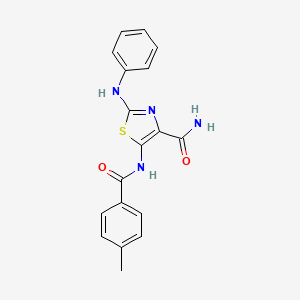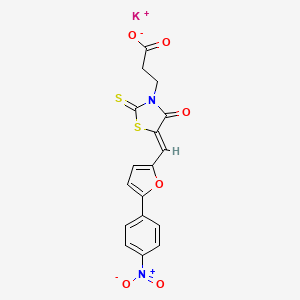
拉喹莫德
概述
描述
拉喹莫德是一种由 Active Biotech 和 Teva 制药公司研发的实验性免疫调节剂。 它主要被研究用于口服治疗多发性硬化症和亨廷顿舞蹈病 . 拉喹莫德是一种喹啉-3-甲酰胺衍生物,以其潜在的神经保护和抗炎特性而闻名 .
科学研究应用
作用机制
拉喹莫德通过多种机制发挥作用:
生化分析
Biochemical Properties
Laquinimod has been shown to interact with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to downregulate astrocytic and microglial activation, common pathways in neurodegenerative diseases .
Cellular Effects
Laquinimod has significant effects on various types of cells and cellular processes. It influences cell function by modulating immune responses, particularly those involving NK cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Laquinimod exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is believed to involve the modulation of neuroprotective pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Laquinimod have been observed to change over time. It has demonstrated stability and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Laquinimod vary with different dosages. For instance, in the R6/2 mouse model of Huntington’s disease, treatment with Laquinimod improved motor impairment, weight course, and extended survival .
Metabolic Pathways
Laquinimod is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Subcellular Localization
Current studies suggest that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
拉喹莫德是通过多步合成过程合成的,涉及以下关键步骤:
喹啉核的形成: 合成从喹啉核结构的形成开始。
官能团的引入: 将各种官能团(如甲酰胺基和羟基)引入喹啉核。
最终修饰:
拉喹莫德的工业生产涉及优化这些合成路线,以确保高产率和高纯度。反应条件(如温度、溶剂和催化剂)得到严格控制,以获得所需产物。
化学反应分析
拉喹莫德经历了几种类型的化学反应,包括:
氧化: 拉喹莫德可以发生氧化反应,尤其是在羟基上。
还原: 还原反应可能发生在化合物中存在的羰基上。
取代: 拉喹莫德中的氯原子可以在适当条件下被其他官能团取代。
这些反应中常用的试剂包括过氧化氢之类的氧化剂、硼氢化钠之类的还原剂以及用于取代反应的亲核试剂。 这些反应形成的主要产物取决于所用试剂和条件 .
相似化合物的比较
拉喹莫德在结构上与其他喹啉衍生物(如罗喹美司(利诺米德))相似。拉喹莫德具有以下几个独特的特性:
改善的安全特性: 与与严重不良事件相关的罗喹美司不同,拉喹莫德在临床试验中显示出更良好的安全性.
类似化合物包括:
罗喹美司(利诺米德): 另一种研究用于多发性硬化症的喹啉衍生物。
芬戈莫德: 一种用于治疗多发性硬化症的口服免疫调节剂。
富马酸二甲酯: 另一种具有免疫调节特性的口服治疗多发性硬化症的药物.
拉喹莫德独特的免疫调节和神经保护作用使其成为治疗神经退行性疾病的有希望的候选药物。
属性
IUPAC Name |
5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWPCEFFIHSJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179536 | |
| Record name | Laquinimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248281-84-7 | |
| Record name | Laquinimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248281847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laquinimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Laquinimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Quinolinecarboxamide, 5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAQUINIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/908SY76S4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





A: Laquinimod primarily targets the aryl hydrocarbon receptor (AhR) pathway. [] This has been demonstrated in various studies, including gene expression analysis in Laquinimod-treated mice and the abolishment of Laquinimod's effects in AhR knockout mice with experimental autoimmune encephalomyelitis (EAE). []
ANone: While the exact mechanisms are still being investigated, Laquinimod's activation of AhR leads to several downstream effects:
- Modulation of myeloid cells: Laquinimod promotes the differentiation of monocytes towards an anti-inflammatory type II phenotype, characterized by reduced production of pro-inflammatory cytokines like IL-6, IL-12, and TNFα, and increased production of the anti-inflammatory cytokine IL-10. [, , ]
- Regulation of T cell responses: Laquinimod indirectly influences T cell responses by altering the function of antigen-presenting cells, particularly dendritic cells. This results in the inhibition of Th1 and Th17 differentiation and an increase in regulatory T cells. [, ]
- Impact on astrocytes: Laquinimod regulates the proinflammatory phenotype of reactive astrocytes, potentially restricting inflammatory cell migration and reducing cytotoxic mediator production. []
A: Studies suggest that Laquinimod's effects on T cells are indirect and primarily mediated through its impact on antigen-presenting cells. [] Laquinimod treatment did not directly alter T cell function in isolation. []
ANone: While the provided research papers do not explicitly state the molecular formula and weight of Laquinimod, they provide sufficient information to deduce these characteristics. Based on the chemical name, Quinoline-3-Carboxamide, and the described structural modifications, further investigation into chemical databases would be necessary to obtain the precise molecular formula and weight.
ANone: The provided research papers primarily focus on the biological activity and mechanism of action of Laquinimod. They do not delve into detailed spectroscopic characterization. Further research in specialized chemical literature would be needed to gather this information.
ANone: The provided abstracts do not explicitly mention specific stability data for Laquinimod under various storage conditions. This information is crucial for pharmaceutical development and would be detailed in drug master files and regulatory documents.
ANone: Laquinimod is not described as a catalyst in the provided research papers. Its primary mode of action revolves around its immunomodulatory properties, particularly through the AhR pathway.
ANone: The provided research papers primarily focus on in vitro and in vivo studies. While computational methods may have been employed during the drug discovery process, the abstracts do not provide specific details regarding simulations, calculations, or QSAR models.
A: Research on a group of Quinoline-3-Carboxamides, including Laquinimod, revealed that introducing specific chemical groups can influence its metabolism and potentially its activity: [] * Adding a chlorine or methoxy group to the quinoline part of the molecule increases metabolism in the carboxamide part. [] * Replacing a methyl group with an ethyl group in the carboxamide part shifts the metabolism to predominantly occur in the quinoline part and generally leads to a higher metabolism rate. []
ANone: Information regarding specific SHE regulations and compliance for Laquinimod is not discussed in the provided research papers. These aspects are typically addressed in confidential drug master files and regulatory submissions.
A: * Absorption: Laquinimod is rapidly absorbed after oral administration, reaching maximum plasma levels within 2 hours. [] * Metabolism: Laquinimod is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver, leading to hydroxylated and dealkylated metabolites. [, , ]
A: Laquinimod's efficacy has been extensively studied in several preclinical models:* EAE: This model, commonly used for multiple sclerosis, showed that Laquinimod reduces disease severity, CNS inflammation, and demyelination. [, , , , , , , , , , , ]* Cuprizone-induced demyelination: Laquinimod effectively prevented demyelination, oligodendrocyte apoptosis, inflammation, and axonal damage in this model. []* In vitro models: Studies on human microglia and astrocyte cultures demonstrated that Laquinimod reduces the production of inflammatory molecules and protects against neuronal injury. [, ]
A: Yes, Laquinimod has undergone clinical trials for multiple sclerosis and Crohn's disease. [, , , , , ] Phase III trials in relapsing-remitting multiple sclerosis patients showed positive effects on disease activity, disability progression, and brain atrophy. [, , ] A Phase II trial in Crohn's disease indicated potential benefits at a specific dose. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B608383.png)


![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)
![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)
![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)
![Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate](/img/structure/B608398.png)


